molecular formula C23H23N3O B11607855 1-benzyl-3-[2-(4-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine

1-benzyl-3-[2-(4-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine

Cat. No.: B11607855
M. Wt: 357.4 g/mol
InChI Key: ZYPWHFZLTVDJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-[2-(4-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine is an organic compound that belongs to the benzimidazole family. This compound is characterized by its complex structure, which includes a benzimidazole core, a benzyl group, and a 4-methylphenoxyethyl side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-[2-(4-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of o-phenylenediamine with benzyl chloride to form the benzimidazole core. This is followed by the alkylation of the benzimidazole with 2-(4-methylphenoxy)ethyl bromide under basic conditions to yield the final product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields, reducing reaction times, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-[2-(4-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the imine group to an amine.

    Substitution: The benzyl and phenoxy groups can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Major Products:

    Oxidation: Benzimidazole N-oxides.

    Reduction: Benzimidazole amines.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-3-[2-(4-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and cancer.

Mechanism of Action

The mechanism of action of 1-benzyl-3-[2-(4-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The benzimidazole core is known to bind to various biological targets, which may contribute to its biological activity.

Comparison with Similar Compounds

  • 1-Benzyl-1-ethyl-3-(4-methoxyphenyl)urea
  • Ethyl 3-benzyl-1-[4-(2-hydroxyphenyl)ethyl]benzene

Comparison: 1-Benzyl-3-[2-(4-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H23N3O

Molecular Weight

357.4 g/mol

IUPAC Name

1-benzyl-3-[2-(4-methylphenoxy)ethyl]benzimidazol-2-imine

InChI

InChI=1S/C23H23N3O/c1-18-11-13-20(14-12-18)27-16-15-25-21-9-5-6-10-22(21)26(23(25)24)17-19-7-3-2-4-8-19/h2-14,24H,15-17H2,1H3

InChI Key

ZYPWHFZLTVDJPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N(C2=N)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.